molecular formula C26H26BrN3O8 B049036 Duocarmycin B1 CAS No. 124325-93-5

Duocarmycin B1

货号 B049036
CAS 编号: 124325-93-5
分子量: 588.4 g/mol
InChI 键: SUWUAMDOMCWKCL-GWQKEKGPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Duocarmycin B1 is a natural product that belongs to the family of DNA-alkylating agents. It was isolated from the bacterium Streptomyces phaeochromogenes in 1992, and since then, it has been extensively studied for its potent anticancer activity. Duocarmycin B1 has a unique mechanism of action that involves binding to the minor groove of DNA and inducing irreversible DNA damage, leading to apoptosis of cancer cells.

作用机制

Duocarmycin B1 exerts its anticancer activity by binding to the minor groove of DNA and inducing irreversible DNA damage. The binding of Duocarmycin B1 to DNA results in the formation of a covalent bond between the drug and the DNA, leading to the formation of DNA adducts. These adducts cause distortion of the DNA structure, leading to the activation of the DNA damage response pathway and ultimately resulting in apoptosis of cancer cells. Duocarmycin B1 has a unique mechanism of action that allows it to target cancer cells selectively, making it a promising anticancer agent.

生化和生理效应

Duocarmycin B1 has been shown to have several biochemical and physiological effects on cancer cells. It induces irreversible DNA damage, leading to the activation of the DNA damage response pathway and apoptosis of cancer cells. Duocarmycin B1 also inhibits DNA replication and transcription, leading to cell cycle arrest. Additionally, Duocarmycin B1 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

Duocarmycin B1 has several advantages for lab experiments. It is a potent anticancer agent with selective cytotoxicity towards cancer cells, making it an ideal candidate for cancer therapy. Duocarmycin B1 has also shown synergistic effects when used in combination with other anticancer agents, providing a potential avenue for combination therapy. However, Duocarmycin B1 has some limitations for lab experiments. It is a complex molecule that is difficult to synthesize, making it challenging to obtain large quantities for research purposes. Additionally, Duocarmycin B1 has a short half-life, which limits its effectiveness in vivo.

未来方向

For Duocarmycin B1 include improving the synthesis method, investigating the pharmacokinetics and pharmacodynamics, exploring combination therapy, and developing targeted therapy. Duocarmycin B1 has the potential to become a valuable addition to the arsenal of anticancer agents and provide a new avenue for cancer therapy.

科学研究应用

Duocarmycin B1 has shown promising results in preclinical studies as a potent anticancer agent. It has been tested against various cancer cell lines, including breast cancer, lung cancer, ovarian cancer, and leukemia. Duocarmycin B1 has shown selective cytotoxicity towards cancer cells, with minimal toxicity towards normal cells. In animal studies, Duocarmycin B1 has demonstrated significant antitumor activity, leading to tumor regression and prolonged survival. Duocarmycin B1 has also been investigated in combination with other anticancer agents, such as taxanes and platinum-based drugs, and has shown synergistic effects.

属性

CAS 编号

124325-93-5

产品名称

Duocarmycin B1

分子式

C26H26BrN3O8

分子量

588.4 g/mol

IUPAC 名称

methyl (2R,8S)-8-bromo-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-3,7,8,9-tetrahydropyrrolo[3,2-f]quinoline-2-carboxylate

InChI

InChI=1S/C26H26BrN3O8/c1-26(25(34)38-5)23(32)18-13-8-12(27)10-30(15(13)9-16(31)20(18)29-26)24(33)14-6-11-7-17(35-2)21(36-3)22(37-4)19(11)28-14/h6-7,9,12,28-29,31H,8,10H2,1-5H3/t12-,26+/m0/s1

InChI 键

SUWUAMDOMCWKCL-GWQKEKGPSA-N

手性 SMILES

C[C@@]1(C(=O)C2=C3C[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

规范 SMILES

CC1(C(=O)C2=C3CC(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)Br)C(=O)OC

同义词

duocarmycin B1

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Duocarmycin B1
Reactant of Route 2
Reactant of Route 2
Duocarmycin B1
Reactant of Route 3
Duocarmycin B1
Reactant of Route 4
Duocarmycin B1
Reactant of Route 5
Duocarmycin B1
Reactant of Route 6
Duocarmycin B1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。